![molecular formula C15H17N2O5P B14262729 Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester CAS No. 141380-75-8](/img/structure/B14262729.png)
Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester is a chemical compound with a complex structure that includes a phosphonic acid group, a nitrophenyl group, and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester can be achieved through several methods. One common method involves the Michaelis-Arbuzov reaction, where a phosphite ester reacts with an alkyl halide to form the phosphonate ester . Another method includes the use of dichlorophosphine or dichlorophosphine oxide, which undergoes hydrolysis to form the phosphonic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, microwaves, or ultrasounds can improve the efficiency of the reaction and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized as a corrosion inhibitor and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can form chemical bonds with metal surfaces, providing protective layers against corrosion . In biological systems, it may interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Properties
CAS No. |
141380-75-8 |
|---|---|
Molecular Formula |
C15H17N2O5P |
Molecular Weight |
336.28 g/mol |
IUPAC Name |
N-[dimethoxyphosphoryl-(4-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C15H17N2O5P/c1-21-23(20,22-2)15(16-13-6-4-3-5-7-13)12-8-10-14(11-9-12)17(18)19/h3-11,15-16H,1-2H3 |
InChI Key |
DRMKQTHRBPDLFD-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



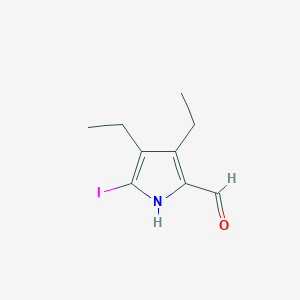
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide](/img/structure/B14262667.png)
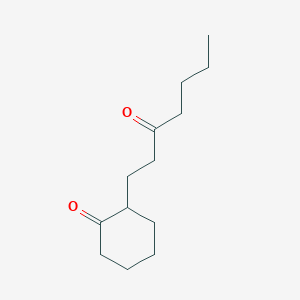
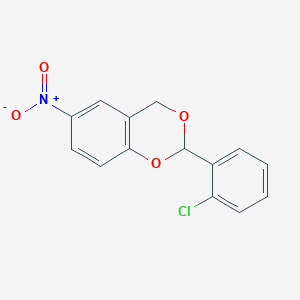
![Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate](/img/structure/B14262684.png)

![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)
![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)
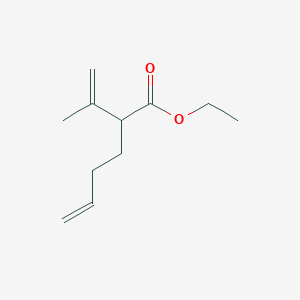
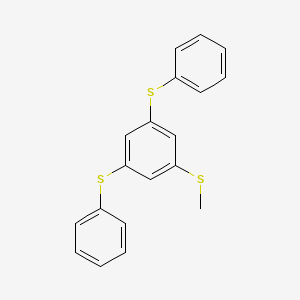
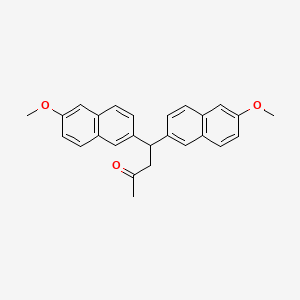

![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)
